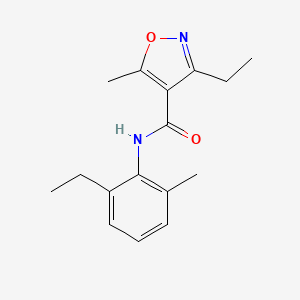

![molecular formula C17H24N6O3 B4622031 3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

This compound belongs to a class of chemically synthesized heterocyclic compounds that have been explored for various applications due to their unique chemical structures and properties. Research has focused on developing novel heterocyclic amino acids and derivatives through regioselective synthesis methods.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, one study described the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids for use as chiral and achiral building blocks (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been elucidated using various spectroscopic methods, including 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation, confirming the novel heterocyclic compounds' structures.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to complex derivatives with potential biological activity. These reactions underscore the versatile reactivity and functionalization possibilities of pyrazole derivatives (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be crucial for their application in various fields. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined by X-ray diffraction methods, providing insights into the compound's stability and reactivity (Minga, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for derivatization, and interaction with biological targets, are of significant interest. The synthesis and transformations of these compounds often yield products with varied biological activities, highlighting their chemical versatility and potential as pharmaceutical leads (Kormanov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Diversity in Metal Coordination Polymers

The chemical compound has been utilized in the synthesis and structural exploration of metal coordination polymers. Researchers Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands through a two-step process from a related compound, ethyl 3-methyl-1H-pyrazole-4-carboxylate. These ligands were used to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers with diverse structures, including 1D coordination chains and 2D coordination layers. The chiral nature of these polymers was confirmed by solid-state CD spectroscopy, and their thermal and luminescence properties were investigated, showcasing the potential application of such compounds in the development of advanced materials with unique physical properties (Cheng et al., 2017).

Antimicrobial and Antifungal Activities

In the realm of medicinal chemistry, derivatives of pyrazole compounds have shown promising antimicrobial and antifungal activities. Hassan (2013) synthesized a series of 2-pyrazoline derivatives from α,β-unsaturated ketones, which bore benzenesulfonamide moieties. These compounds exhibited antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as therapeutic agents in combating infectious diseases. The study underscores the importance of structural modification in pyrazole derivatives to enhance their biological activities and develop new antimicrobial agents (Hassan, 2013).

Molecular Imaging Applications

The compound's derivatives have also been explored in the field of molecular imaging, particularly in positron emission tomography (PET) imaging. Wang et al. (2018) synthesized a derivative intended for imaging of the IRAK4 enzyme in neuroinflammation. The synthesis involved multiple steps, culminating in a tracer with high radiochemical yield and purity, demonstrating the compound's utility in developing novel imaging agents for neurological conditions. This research opens up new avenues for the application of pyrazole derivatives in diagnosing and studying neuroinflammatory diseases (Wang et al., 2018).

Eigenschaften

IUPAC Name |

3-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c1-4-23-12(2)13(9-18-23)10-21-5-7-22(8-6-21)16(24)15-14(17(25)26)11-20(3)19-15/h9,11H,4-8,10H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGJBDNUADUHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=NN(C=C3C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

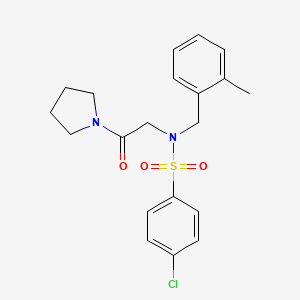

![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)

![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)

![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)

![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

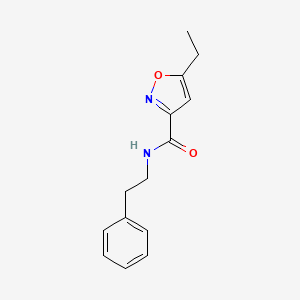

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)

![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)

![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)

![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)